

characterization of Hydroxy Pioglitazone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Hydroxy Pioglitazone (M-VII)*

Cat. No.: *B565302*

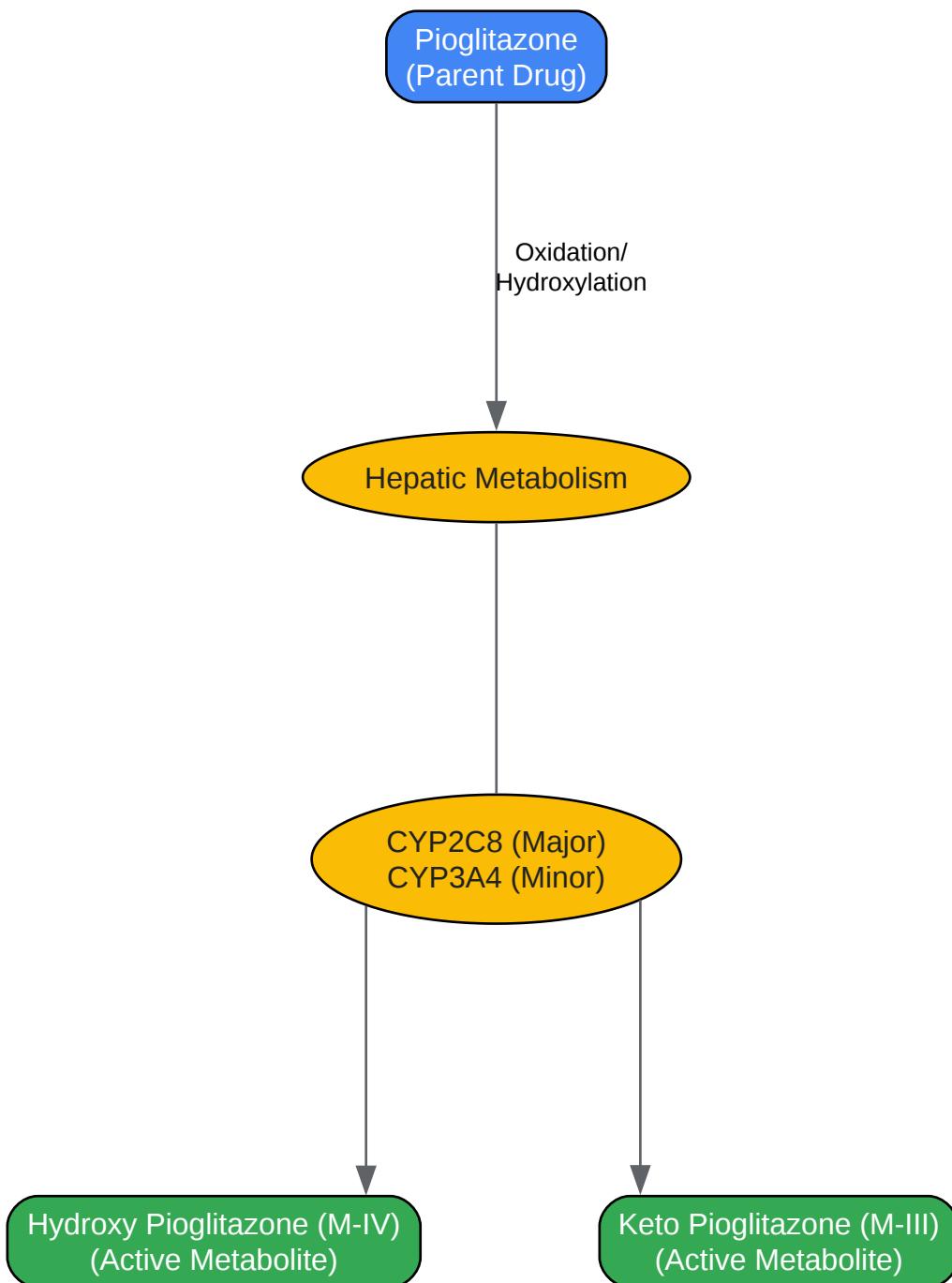
[Get Quote](#)

An In-depth Technical Guide to the Characterization of Hydroxy Pioglitazone

Foreword

Hydroxy Pioglitazone, a principal active metabolite of the widely prescribed anti-diabetic agent Pioglitazone, plays a crucial role in the overall therapeutic and pharmacokinetic profile of its parent drug. For researchers, clinical scientists, and drug development professionals, a thorough understanding of this metabolite's characteristics is paramount for accurate bioanalysis, metabolic studies, and the development of next-generation therapeutics. This guide provides a comprehensive technical overview of Hydroxy Pioglitazone, synthesizing available data on its metabolic formation, physicochemical properties, and detailed analytical protocols for its characterization and quantification.

Introduction and Metabolic Context


Pioglitazone, a member of the thiazolidinedione class, exerts its glucose-lowering effects by acting as a selective agonist for the peroxisome proliferator-activated receptor-gamma (PPAR γ).^{[1][2]} Upon oral administration, Pioglitazone undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzymes CYP2C8 and, to a lesser extent, CYP3A4.^{[3][4]} This biotransformation leads to the formation of several metabolites, among which Hydroxy Pioglitazone (also referred to as M-IV) is a major and pharmacologically active entity.^{[2][5]}

The metabolic conversion involves the hydroxylation of the parent Pioglitazone molecule.^{[2][3]} Hydroxy Pioglitazone, along with another active metabolite, Keto Pioglitazone (M-III), can be

present at higher systemic concentrations than the parent drug at steady state, significantly contributing to the overall therapeutic effect.[6]

Metabolic Pathway Overview

The enzymatic conversion of Pioglitazone to its hydroxylated metabolite is a critical step in its mechanism of action and clearance. The process is primarily catalyzed by CYP2C8, an enzyme known for its role in the metabolism of numerous drugs.

[Click to download full resolution via product page](#)

Caption: Metabolic conversion of Pioglitazone to its active metabolites.

Physicochemical and Structural Characterization

A precise understanding of the physicochemical properties of Hydroxy Pioglitazone is fundamental for the development of analytical methods, formulation strategies, and for predicting its behavior in biological systems.

Structural and Chemical Identity

- IUPAC Name: 5-[[4-[2-[5-(1-hydroxyethyl)-2-pyridinyl]ethoxy]phenyl]methyl]-2,4-thiazolidinedione[7][8][9]
- CAS Number: 146062-44-4[7][8][9]
- Molecular Formula: C₁₉H₂₀N₂O₄S[7][8][9]
- Molecular Weight: 372.44 g/mol [9]

Physicochemical Properties

The following table summarizes the known physicochemical properties of Hydroxy Pioglitazone. It is important to note that comprehensive experimental data for properties such as melting point and pKa are not readily available in the public domain and often require dedicated laboratory determination.

Property	Value/Description	Source(s)
Appearance	A solid.	[6]
Solubility	Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).	[6]
Calculated LogP	2.5	[10]
Exact Mass	372.11437830 Da	[10]

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the unambiguous identification and structural elucidation of Hydroxy Pioglitazone. While complete spectral datasets are often proprietary to manufacturers of analytical standards, this section outlines the key techniques and expected spectral features.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the cornerstone for the quantification of Hydroxy Pioglitazone in complex biological matrices.[\[5\]](#)

- Ionization: Positive ion electrospray ionization (ESI+) is typically employed.[\[5\]](#)
- Parent Ion: The protonated molecule $[M+H]^+$ is observed at m/z 373.1.[\[11\]](#)
- Fragmentation: In tandem mass spectrometry (MS/MS), the most common fragmentation involves the cleavage of the molecule to produce a characteristic product ion. The ion transition monitored for quantification is typically m/z 373 → 150.[\[5\]](#)[\[12\]](#)

A proposed fragmentation pattern can be inferred from the structure, where the m/z 150 product ion likely results from the cleavage of the ether linkage and subsequent rearrangement of the pyridinyl ethoxy moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR are crucial for the definitive structural confirmation of Hydroxy Pioglitazone. While specific, publicly available spectra are scarce, commercial suppliers of the reference standard typically provide this data as part of the certificate of analysis.[\[13\]](#) The expected ^1H NMR spectrum would show characteristic signals for the aromatic protons on the phenyl and pyridine rings, the methylene protons of the ethoxy bridge, the methine and methylene protons of the thiazolidinedione ring, and the protons of the hydroxyethyl group.

Infrared (IR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. Key expected absorption bands for Hydroxy Pioglitazone would include:

- O-H stretching from the hydroxyl group.
- N-H stretching from the thiazolidinedione ring.
- C=O stretching from the dione carbonyl groups.
- C-O-C stretching from the ether linkage.
- Aromatic C-H and C=C stretching.

Commercial suppliers also list FTIR data as part of the characterization of their reference standards.[\[13\]](#)

Analytical Methodology: Quantification in Biological Matrices

The accurate quantification of Hydroxy Pioglitazone in plasma is critical for pharmacokinetic and metabolic studies. LC-MS/MS is the gold standard for this application due to its high sensitivity and selectivity.[\[6\]](#)


Sample Preparation

The primary goal of sample preparation is to extract Hydroxy Pioglitazone from the complex plasma matrix and remove interfering substances.

- Solid-Phase Extraction (SPE): A robust method involving conditioning an SPE plate (e.g., Oasis HLB), loading the acidified plasma sample, washing away interferences, and eluting the analyte with an organic solvent like methanol.[\[6\]](#)
- Protein Precipitation: A simpler and faster method where a precipitating agent like acetonitrile is added to the plasma sample to denature and remove proteins.[\[11\]](#)

Chromatographic Separation (UPLC/HPLC)

Reversed-phase chromatography is universally used for the separation of Hydroxy Pioglitazone from its parent drug and other metabolites.

[Click to download full resolution via product page](#)

Caption: General workflow for the bioanalysis of Hydroxy Pioglitazone.

Typical Chromatographic Conditions:

Parameter	Typical Value	Source(s)
Column	ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 μ m) or equivalent	[6]
Mobile Phase	Gradient elution with 0.1% ammonium hydroxide and methanol	[6]
Flow Rate	600 μ L/min	[6]
Column Temp.	Ambient or controlled (e.g., 40 $^{\circ}$ C)	
Injection Vol.	5-10 μ L	[6]

Under these conditions, Hydroxy Pioglitazone typically has a retention time of approximately 1.34 minutes.[6]

Mass Spectrometric Detection

Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

MRM Parameters for Hydroxy Pioglitazone:

Parameter	Value	Source(s)
Ionization Mode	ESI Positive	[5]
Precursor Ion (Q1)	m/z 373.1	[11]
Product Ion (Q3)	m/z 150.0	[5][12]
Internal Standard	Deuterated Hydroxy Pioglitazone (e.g., d4)	[14]

Method Validation

A robust analytical method for Hydroxy Pioglitazone must be validated according to regulatory guidelines (e.g., FDA). Key validation parameters include:

- Linearity: The method should be linear over a defined concentration range (e.g., 0.5-2000 ng/mL).[5]
- Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits (typically $\pm 15\%$).
- Selectivity and Specificity: No significant interference from endogenous plasma components should be observed.
- Matrix Effect: The effect of the plasma matrix on ionization should be assessed and minimized.
- Stability: The stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage) must be established.[5]

Stability Profile

The stability of Hydroxy Pioglitazone is a critical parameter for ensuring the integrity of samples during collection, storage, and analysis, as well as for understanding its shelf-life as a reference material. While comprehensive forced degradation studies for Hydroxy Pioglitazone are not widely published, studies on its parent compound, Pioglitazone, show degradation under acidic, basic, and oxidative stress conditions.[15] Analytical methods for plasma have demonstrated that Hydroxy Pioglitazone exhibits acceptable stability during freeze/thaw cycles and short and long-term storage.[5]

Conclusion

Hydroxy Pioglitazone is a pharmacologically active and significant metabolite of Pioglitazone. Its characterization is essential for a complete understanding of the clinical pharmacology of its parent drug. This guide has detailed its metabolic origins, physicochemical and spectroscopic properties, and provided an in-depth look at the state-of-the-art analytical methodologies for its quantification. While certain experimental data points remain to be fully elucidated in the public domain, the robust LC-MS/MS methods described herein provide a solid foundation for researchers in the field of drug metabolism and bioanalysis.

References

- Simeone, J., & Rainville, P. D. (n.d.). A Reproducible Method for the Quantification of Pioglitazone and Metabolites in Human Plasma Using the ACQUITY UPLC H-Class System and Xevo TQD MS with UNIFI.
- Pharmacology of Pioglitazone; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 8).
- Pioglitazone. (n.d.). ClinPGx.
- Hanefeld, M. (2001). Pharmacokinetics and clinical efficacy of pioglitazone.
- Hanefeld, M. (2001). Pharmacokinetics and clinical efficacy of pioglitazone. PubMed.
- Patel, D., & Adgudwar, P. (2023, July 4). Pioglitazone.
- Zhong, G., et al. (2005). Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS. PubMed.
- Stability indicating RP-HPLC method for determination of pioglitazone from tablets. (2025, August 8).
- Jaakkola, T., et al. (2006). Pioglitazone is metabolised by CYP2C8 and CYP3A4 in vitro: potential for interactions with CYP2C8 inhibitors. PubMed.
- Pioglitazone: A review of analytical methods. (n.d.). PubMed Central.
- Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS | Request PDF. (2025, August 5).
- Sharma, H. K., et al. (n.d.). A validated stability indicating HPLC method for the determination of impurities in pioglitazone hydrochloride. Der Pharma Chemica.
- Analytical method development and validation of pioglitazone hydrochloride by RP-HPLC. (n.d.). JOCPR.
- Pioglitazone ratiopharm, INN-pioglitazone hydrochloride. (2012, May 24). European Medicines Agency.
- Pioglitazone Brown tablet ENG PAR. (2010, January 21).
- Thiazolidinediones for type 2 diabetes: No evidence exists that pioglitazone induces hepatic cytochrome P450 isoform CYP3A4. (n.d.). PubMed Central.
- Emara, S., et al. (2019, November 15). Determination of pioglitazone, its metabolite and alogliptin in human plasma by a novel LC-MS/MS method; application to a pharmacokinetic study. PubMed.
- Main metabolic pathways of pioglitazone[6]. (n.d.). ResearchGate.
- Stability indicating rp-hplc method development and validation for quantitative estimation of pioglitazone and vildagliptin in synthetic mixture. (n.d.). IJNRD.
- A Reproducible Method for the Quantification of Pioglitazone and Two Active Metabolites - Keto Pioglitazone and Hydroxy Pioglitazone - in Human Plasma. (2012, December 13).

SelectScience.

- **Hydroxy Pioglitazone (M-VII).** (n.d.). PubChem.
- Analytical Method Development And Validation For The Estimation Of Pioglitazone Hydrochloride By Using RP-HPLC. (n.d.). ijstr.
- Hydroxy pioglitazone-d4 (M-IV). (n.d.). PubChem.
- Hydroxy Pioglitazone (CAS Number: 146062-44-4). (n.d.). Cayman Chemical.
- Hydroxy Pioglitazone (M-IV). (n.d.). LGC Standards.
- Hydroxy Pioglitazone (M-IV) | CAS 146062-44-4. (n.d.). Santa Cruz Biotechnology.
- Hydroxy pioglitazone (M-IV). (n.d.). Biosynth.
- FTIR, UV-Vis, magnetic, mass spectral and XRD studies of Ni(II) complex with pioglitazone: An oral antidiabetic drug. (n.d.). Oriental Journal of Chemistry.
- FTIR spectrum of pioglitazone hydrochloride. (n.d.).
- 1-Hydroxy Pioglitazone | CAS 146062-44-4. (n.d.). Veeprho.
- Pioglitazone Impurities. (n.d.). BOC Sciences.
- 1 H NMR spectra of pioglitazone hydrochloride. (n.d.).
- FT-IR spectra of pioglitazone HCl, β -CD, and their binary mixtures 4000... (n.d.).
- Hydroxy Pioglitazone-D4 (Major) (M-IV D4). (n.d.). ARTIS STANDARDS.
- FTIR, UV-Vis, magnetic, mass spectral and XRD studies of Ni(II) complex with pioglitazone: An oral antidiabetic drug. (n.d.). Oriental Journal of Chemistry.
- Pioglitazone. (n.d.). PubChem.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Pioglitazone hydrochloride | 112529-15-4 [chemicalbook.com]
- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: PIOGLITAZONE [orgspectroscopyint.blogspot.com]
- 3. Solubility of Pioglitazone Hydrochloride in Aqueous Solutions of Ethanol, Propylene Glycol, and N-Methyl-2-Pyrrolidone at 298.2°K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydroxy Pioglitazone (M-VII) | C19H20N2O4S | CID 71434033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]
- 7. ijponline.com [ijponline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sphinxsai.com [sphinxsai.com]
- 12. Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hydroxy Pioglitazone | CAS No- 146062-44-4 [chemicea.com]
- 14. researchgate.net [researchgate.net]
- 15. chalcogen.ro [chalcogen.ro]
- To cite this document: BenchChem. [characterization of Hydroxy Pioglitazone]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b565302#characterization-of-hydroxy-pioglitazone\]](https://www.benchchem.com/product/b565302#characterization-of-hydroxy-pioglitazone)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com